Anti‑MRSA Potency of Stemofuran A‑Derived Hybrids vs. Resveratrol‑Derived Analogs
When stemofuran A was coupled with (−)‑p‑mentha‑2,8‑diene‑1‑ol, the resulting hybrid (compound 5) exhibited an MIC of 2.50 µg/mL against MRSA ATCC 1708. In contrast, structurally analogous pinosylvin‑ and resveratrol‑based hybrids showed variable activities. More importantly, the anti‑MRSA active stemofuran A derivatives (compounds 5 and 17) were selectively antibacterial and did not inhibit cancer‑related transcription factors (IC50 > 20 µM), a clear differentiation from the pleiotropic resveratrol scaffold .
| Evidence Dimension | Anti‑MRSA MIC (µg/mL) and cancer pathway selectivity (IC50, µM) |
|---|---|
| Target Compound Data | Compound 5 (stemofuran A‑p‑mentha‑2,8‑diene‑1‑ol hybrid): MIC 2.50 µg/mL (MRSA); IC50 > 20 µM against Smad, Myc, Notch pathways |
| Comparator Or Baseline | Compound 14 (geranyl‑substituted pinosylvin/resveratrol analog): MIC 5 µg/mL (MRSA), but IC50 values of 2.17 µM (Smad), 1.86 µM (Myc), and 2.15 µM (Notch) |
| Quantified Difference | Stemofuran A hybrid: 2‑fold more potent anti‑MRSA (MIC 2.5 vs. 5 µg/mL) and >9‑fold less active against cancer pathways (IC50 >20 vs. 1.86–2.17 µM) |
| Conditions | In vitro broth microdilution (MRSA ATCC 1708); luciferase reporter assay in T98G glioblastoma cells |
Why This Matters
Procurement value is driven by the scaffold's ability to yield selective anti‑MRSA agents without the confounding anticancer pleiotropy seen with resveratrol, enabling cleaner mechanism‑of‑action studies.
- [1] Kumarihamy M, Tripathi SK, Balachandran P, Avula B, Zhao J, Wang M, et al. Synthesis and Inhibitory Activity of Machaeridiol-Based Novel Anti-MRSA and Anti-VRE Compounds and Their Profiling for Cancer-Related Signaling Pathways. Molecules. 2022;27(19):6604. doi:10.3390/molecules27196604 View Source
